An In-Depth Technical Guide to tert-butyl (2-methyloxazol-5-yl)carbamate (CAS 1965310-19-3)
An In-Depth Technical Guide to tert-butyl (2-methyloxazol-5-yl)carbamate (CAS 1965310-19-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of tert-butyl (2-methyloxazol-5-yl)carbamate, CAS 1965310-19-3, a valuable heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical and spectroscopic properties, propose a robust synthetic pathway with detailed protocols, and elucidate its primary application as a strategic intermediate in the synthesis of complex pharmaceutical agents. This document is designed to serve as a practical resource, combining established chemical principles with actionable insights for laboratory application.
Section 1: Molecular Structure & Physicochemical Properties
tert-butyl (2-methyloxazol-5-yl)carbamate is a bifunctional molecule featuring a 2-methyloxazole core and a nitrogen atom at the 5-position protected by a tert-butoxycarbonyl (Boc) group. The oxazole ring is a key heterocycle known for its presence in numerous biologically active compounds, while the Boc protecting group provides a stable yet readily cleavable handle, making this compound an ideal intermediate for multi-step organic synthesis.[1][2]
Caption: Chemical structure of tert-butyl (2-methyloxazol-5-yl)carbamate.
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1965310-19-3 | [3][4] |
| Molecular Formula | C₉H₁₄N₂O₃ | [3][4] |
| Molecular Weight | 198.22 g/mol | [3][4] |
| Appearance | Solid | N/A |
| Monoisotopic Mass | 198.10045 Da | [3][4] |
| XlogP (Predicted) | 1.6 | [3] |
| Storage | 2-8°C, dry, well-ventilated | N/A |
Section 2: Spectroscopic Characterization (Predicted)
To ensure the identity and purity of tert-butyl (2-methyloxazol-5-yl)carbamate, a combination of spectroscopic methods is essential. While specific experimental data is not publicly available, the expected spectral characteristics can be reliably predicted based on the molecule's structure.
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.0-7.2 ppm (s, 1H): This singlet corresponds to the lone proton on the oxazole ring (C-H at position 4).
-
δ ~6.8-7.0 ppm (br s, 1H): A broad singlet for the N-H proton of the carbamate group. This peak may exchange with D₂O.
-
δ ~2.4 ppm (s, 3H): A sharp singlet for the methyl group protons attached to the oxazole ring at position 2 (C-CH₃).
-
δ ~1.5 ppm (s, 9H): A strong, sharp singlet representing the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160-162 ppm: Quaternary carbon of the oxazole ring at position 2 (C-CH₃).
-
δ ~152-154 ppm: Carbonyl carbon of the Boc group (C=O).
-
δ ~140-145 ppm: Quaternary carbon of the oxazole ring at position 5 (C-NH).
-
δ ~125-130 ppm: Tertiary carbon of the oxazole ring at position 4 (C-H).
-
δ ~80-82 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).
-
δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
δ ~14 ppm: Methyl carbon attached to the oxazole ring at position 2 (-CH₃).
Mass Spectrometry (ESI+):
-
m/z 199.1077 [M+H]⁺: Protonated molecular ion.
-
m/z 221.0897 [M+Na]⁺: Sodium adduct, commonly observed.
-
m/z 143.0502 [M-C₄H₈+H]⁺: Fragment corresponding to the loss of isobutylene from the Boc group, a characteristic fragmentation pattern for Boc-protected compounds.
Section 3: Proposed Synthesis and Purification Protocol
A robust and logical synthesis for this compound involves two primary stages: the formation of the core 5-amino-2-methyloxazole heterocycle, followed by the protection of the exocyclic amine with a Boc group.
Caption: Proposed two-step synthesis workflow.
Part 1: Synthesis of 5-Amino-2-methyloxazole (Intermediate)
Causality: The formation of the oxazole ring is efficiently achieved via the cyclization of an appropriate precursor. Reacting ethyl 2-amino-2-cyanoacetate with acetic anhydride provides a direct route to the key 5-amino-2-methyloxazole intermediate. The anhydride serves both as a reactant and a dehydrating agent to facilitate ring closure.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 2-amino-2-cyanoacetate (1.0 eq).
-
Add acetic anhydride (3.0-5.0 eq) to the flask.
-
Heat the mixture to reflux (approx. 140°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding the mixture to ice-cold water or a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-amino-2-methyloxazole. This intermediate can often be used in the next step without further purification.
Part 2: Boc-Protection of 5-Amino-2-methyloxazole
Causality: The protection of the amine is a standard nucleophilic acyl substitution.[2] The exocyclic amine of the oxazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[5] A non-nucleophilic base, such as triethylamine (TEA), is used to neutralize the acid generated during the reaction, driving it to completion.[6] Tetrahydrofuran (THF) is an excellent solvent as it is aprotic and effectively dissolves both reactants.[6]
Protocol:
-
Dissolve the crude 5-amino-2-methyloxazole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous THF.
-
Add the Boc₂O solution dropwise to the stirred amine solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Self-Validating System: Purification & Quality Control
Protocol:
-
Purify the crude product using flash column chromatography on silica gel.
-
Rationale for Eluent: A gradient elution system, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 20-30% ethyl acetate in hexanes), is typically effective for separating the non-polar product from more polar impurities.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield tert-butyl (2-methyloxazol-5-yl)carbamate as a solid.
-
Validation: Confirm the structure and assess purity (target ≥97%) using the spectroscopic methods outlined in Section 2 (¹H NMR, ¹³C NMR, and MS).
Section 4: Core Application in Medicinal Chemistry
The primary utility of tert-butyl (2-methyloxazol-5-yl)carbamate is as a versatile building block for introducing the 5-amino-2-methyloxazole moiety into larger, more complex molecules.[7] The Boc group serves as a reliable protecting group that can be selectively removed under acidic conditions without affecting many other functional groups.[1][8]
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- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 4. PubChemLite - C9H14N2O3 - Explore [pubchemlite.lcsb.uni.lu]
- 5. jk-sci.com [jk-sci.com]
- 6. Lab Reporter [fishersci.dk]
- 7. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
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